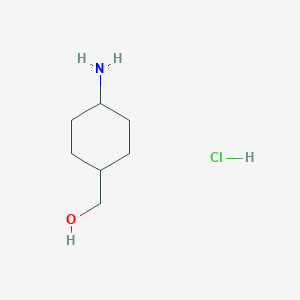

trans-4-Aminocyclohexanemethanol hydrochloride

Description

Properties

IUPAC Name |

(4-aminocyclohexyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHKTFVRDSRTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933936 | |

| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89854-95-5, 1504-49-0 | |

| Record name | Cyclohexanemethanol, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89854-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1504-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of trans-4-Aminocyclohexanemethanol hydrochloride. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound is a bifunctional organic compound featuring a cyclohexane ring substituted with both an amino group and a hydroxymethyl group in a trans configuration.[1] This structure makes it a valuable building block in the synthesis of more complex molecules.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media.[1]

Table 1: General Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1504-49-0 | [1][3] |

| Molecular Formula | C₇H₁₆ClNO (or C₇H₁₅NO·HCl) | [1][3][] |

| Molecular Weight | 165.66 g/mol | [1][3][] |

| IUPAC Name | (4-aminocyclohexyl)methanol;hydrochloride | [1][] |

| Appearance | White to off-white solid, powder, or crystals | [5][6] |

| Melting Point | 178 °C | [7] |

| Storage | Store at 2-8°C for long-term storage; can be stored at room temperature. |[3][7] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference |

|---|---|---|

| Water | High solubility | [1] |

| Methanol | Soluble | [5] |

| Chloroform | Soluble | [5] |

| Dichloromethane | Soluble | [5] |

| Ethanol | Soluble | [2] |

| Ether | Soluble |[2] |

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through various methods, often involving the reduction of a corresponding aromatic precursor followed by functional group manipulation.

Experimental Protocol 1: Catalytic Hydrogenation of p-Acetamidophenol Derivatives

This industrial method involves a multi-step process starting from a readily available precursor.

-

Catalytic Hydrogenation:

-

Saponification:

-

Esterification and Hydrochloride Salt Formation:

-

The intermediate is subjected to methanol esterification.

-

The final product is converted to its hydrochloride salt by reacting it with hydrochloric acid in an aqueous solution to yield this compound.[1]

-

Experimental Protocol 2: Purification by Crystallization

Achieving high purity is critical for pharmaceutical applications.

-

Initial Crystallization:

-

Solvent: Toluene or acetone.

-

Procedure: The crude product is dissolved in the chosen solvent at an elevated temperature. The solution is then allowed to cool slowly.

-

Outcome: Needle-like crystals with >99% purity are typically formed.[1]

-

-

Recrystallization for Enhanced Purity:

-

Procedure: The crystals from the initial step are redissolved in a suitable solvent. Activated carbon is added to the solution to adsorb colored impurities.

-

Filtration: A hot filtration is performed to remove the activated carbon.

-

Final Step: The filtrate is cooled slowly to induce recrystallization, yielding a product with enhanced optical purity.[1]

-

Caption: A flowchart illustrating the synthesis and purification process.

Analytical Characterization

The structural integrity and purity of this compound are typically confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the trans stereochemistry. In the ¹H NMR spectrum of the related trans-4-aminocyclohexanol, the protons at C-1 (bearing the OH group) and C-4 (bearing the NH₂ group) are in axial positions in the stable diequatorial chair conformation. This leads to large axial-axial (Jₐₐ) coupling constants (typically 10-13 Hz) with adjacent axial protons, a key feature distinguishing it from the cis isomer which shows smaller coupling constants.[8]

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are employed to assess the purity of the compound and identify any potential impurities.[7]

-

Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as O-H, N-H, and C-N bonds.

Experimental Protocol 3: NMR Sample Preparation

-

Sample Weight: Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR.[8]

-

Solvent Selection: Dissolve the sample in a suitable deuterated solvent such as Deuterated water (D₂O) or Methanol-d₄ (CD₃OD), where the compound is soluble.[8]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ 0 ppm).[9]

-

Data Acquisition: Record the spectra on a spectrometer (e.g., 300, 500, or 600 MHz).[9]

Applications in Research and Development

This compound serves as a versatile intermediate in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: The presence of both an amine and a hydroxyl group provides two reactive sites for further chemical modification. This makes it an important starting material for the synthesis of novel drug candidates with potential applications in treating neurological disorders.[1]

-

Organic Synthesis: It is used as a building block to introduce the trans-1,4-substituted cyclohexane scaffold into larger, more complex molecules.[1] This rigid cyclic structure can be beneficial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug molecule.

-

Biochemical Assays: Due to its defined structure, it can be utilized as a tool compound or a fragment in assays designed to study receptor-ligand interactions and enzyme activities.[1]

-

Material Science: The functional groups present could allow for its use in developing new materials with specific properties, such as those involving self-assembly or interactions with biomolecules.[1]

Caption: A diagram showing the key applications of the title compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.[2]

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place.[2]

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Buy this compound | 1504-49-0 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. calpaclab.com [calpaclab.com]

- 5. usbio.net [usbio.net]

- 6. trans-4-Aminocyclohexanol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound,1504-49-0-Amadis Chemical [amadischem.com]

- 8. benchchem.com [benchchem.com]

- 9. epfl.ch [epfl.ch]

Unraveling the Biological Role of trans-4-Aminocyclohexanemethanol hydrochloride: A Review of Limited Evidence

Despite its application as a versatile building block in organic synthesis, a comprehensive understanding of the specific mechanism of action of trans-4-Aminocyclohexanemethanol hydrochloride remains elusive within the scientific literature. Extensive searches have revealed a notable absence of in-depth studies detailing its direct biological targets, associated signaling pathways, and quantitative pharmacological data. The available information is largely peripheral, pointing to its use as a chemical intermediate and offering only high-level, uncorroborated suggestions of biological activity.

Currently, the primary role of this compound in the scientific domain is as a precursor molecule in the synthesis of more complex chemical entities. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a cyclohexane scaffold, makes it a valuable component for creating a diverse range of molecules, including pharmaceuticals and other biologically active compounds.

Postulated Biological Activities: A Critical Assessment

While concrete evidence is lacking, some sources allude to potential biological effects of this compound. It is crucial to approach these claims with caution, as they are not substantiated by detailed experimental data in the public domain.

Anticancer Potential

There are mentions of this compound exhibiting anticancer activity, specifically in the context of inhibiting the growth of murine leukemia cells. However, these statements are not accompanied by the quantitative data, such as IC50 values, or the detailed experimental protocols necessary to validate and understand these findings. Without access to the primary research, it is impossible to determine the specifics of the experimental setup, the concentrations tested, or the potential mechanism behind this reported activity.

Neurological Effects

Preliminary suggestions have been made regarding the potential for this compound to modulate serotonin and norepinephrine receptors. This is an area of significant interest in drug development for neurological and psychiatric disorders. Nevertheless, these claims remain speculative without supporting evidence from receptor binding assays, functional assays, or other relevant pharmacological studies. No quantitative data on binding affinities (Ki), efficacy (EC50), or potency are available to confirm these potential interactions.

The Challenge of Data Scarcity

The core requirements of a technical guide—quantitative data, detailed experimental protocols, and visual representations of mechanisms—cannot be met due to the profound lack of specific research on the mechanism of action of this compound. The scientific community has primarily focused on its synthetic utility rather than its intrinsic biological properties.

Consequently, the creation of data tables summarizing quantitative metrics and diagrams illustrating signaling pathways or experimental workflows is not feasible. Any attempt to do so would be based on speculation and would not meet the standards of a technical, evidence-based document.

Future Directions

To elucidate the mechanism of action of this compound, a systematic investigation would be required. This would involve a series of in vitro and in vivo studies, including:

-

High-throughput screening against a panel of biological targets to identify potential protein interactions.

-

Receptor binding and functional assays to validate any identified interactions with neurotransmitter receptors or other targets.

-

Cell-based assays to determine the effect of the compound on cellular signaling pathways.

-

In vivo studies in animal models to assess its physiological effects and pharmacokinetic properties.

Until such research is conducted and published, the mechanism of action of this compound will remain an open question. Researchers and drug development professionals should be aware of the current knowledge gap and recognize the compound primarily for its established role as a chemical intermediate.

An In-depth Technical Guide to the Structural Analogs of trans-4-Aminocyclohexanemethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional framework that can be strategically functionalized to interact with biological targets. trans-4-Aminocyclohexanemethanol hydrochloride presents a simple yet versatile starting point for the development of novel therapeutic agents. Its stereochemistry and bifunctional nature—possessing both a primary amine and a primary alcohol—allow for diverse chemical modifications. This guide explores the structural analogs of trans-4-aminocyclohexanemethanol, with a primary focus on their synthesis, pharmacological activities, and the structure-activity relationships (SAR) that govern their biological effects. A significant portion of this guide will delve into the well-studied analog, tranexamic acid, as a paradigm for the therapeutic potential of this chemical class, particularly in the context of antifibrinolytic activity.

Core Compound and Key Structural Analogs

The core structure, trans-4-Aminocyclohexanemethanol, provides a cyclohexane backbone with amino and hydroxymethyl groups in a trans-1,4-configuration. This arrangement minimizes steric hindrance and provides distinct vectors for chemical modification.

Key classes of structural analogs include:

-

Analogs of the Hydroxymethyl Group: The most prominent analog in this class is tranexamic acid , where the hydroxymethyl group is replaced by a carboxylic acid. This modification is crucial for its potent antifibrinolytic activity.

-

N-Substituted Analogs: The primary amine can be readily derivatized to form secondary or tertiary amines, amides, sulfonamides, and other functional groups. These modifications can significantly impact the compound's physicochemical properties and biological activity.

-

Cis/Trans Isomers: While this guide focuses on the trans isomers, the corresponding cis isomers serve as important comparators in SAR studies to understand the influence of stereochemistry on biological function.

Pharmacological Context: Antifibrinolytic Activity

The most well-documented therapeutic application for analogs of this scaffold is the inhibition of fibrinolysis. Fibrinolysis is the enzymatic breakdown of fibrin in blood clots, a process primarily mediated by the serine protease, plasmin.

Mechanism of Action of Lysine Analogs

Tranexamic acid and other lysine analogs exert their antifibrinolytic effect by interfering with the interaction between plasminogen and fibrin.[1][2][3]

-

Plasminogen Activation: Plasminogen, the inactive precursor of plasmin, contains specific lysine-binding sites.[1]

-

Binding to Fibrin: These lysine-binding sites allow plasminogen to bind to lysine residues on the surface of fibrin, localizing the fibrinolytic activity to the clot.

-

Inhibition by Lysine Analogs: Tranexamic acid, being a synthetic analog of lysine, competitively binds to the lysine-binding sites on plasminogen.[1][3] This prevents plasminogen from binding to the fibrin clot, thereby inhibiting its activation to plasmin and protecting the clot from premature degradation.[1][3]

Signaling Pathway of Fibrinolysis and its Inhibition

The following diagram illustrates the key steps in the fibrinolytic pathway and the mechanism of inhibition by tranexamic acid.

Caption: Mechanism of Fibrinolysis and Inhibition by Tranexamic Acid.

Quantitative Data Summary

The following table summarizes the antifibrinolytic activity of tranexamic acid and a related lysine analog, ε-aminocaproic acid. This data is crucial for understanding the potency of these compounds.

| Compound | Biological Target | Assay Type | IC50 / Potency | Reference |

| Tranexamic Acid | Plasmin | Fibrinolysis Inhibition | ~100 mg/L required for 98-100% inhibition | [1] |

| ε-Aminocaproic Acid | Plasmin | Fibrinolysis Inhibition | Less potent than tranexamic acid | [3] |

Experimental Protocols

Synthesis of N-Substituted trans-4-Aminocyclohexanemethanol Analogs

A general and robust method for synthesizing N-substituted analogs is through reductive amination. The following protocol is a representative example for the synthesis of an N-aryl derivative.

Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and evaluation of analogs.

Protocol: Synthesis of N-Benzyl-trans-4-aminocyclohexanemethanol

-

Reaction Setup: To a solution of trans-4-aminocyclohexanemethanol (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add benzaldehyde (1.0-1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2.0 eq) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise over 30 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. If dichloromethane was used as the solvent, separate the organic layer. If methanol was used, remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-trans-4-aminocyclohexanemethanol.

-

Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Protocol for Fluorometric Plasmin Inhibition Assay

This protocol is adapted from commercially available kits and is suitable for determining the IC50 values of potential inhibitors.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-based buffer at pH 7.4).

-

Plasmin Enzyme Solution: Prepare a working solution of human plasmin in assay buffer to a final concentration of approximately 0.1-0.5 µg/mL.

-

Fluorogenic Substrate Solution: Prepare a working solution of a plasmin-specific fluorogenic substrate (e.g., H-D-Val-Leu-Lys-AMC) in assay buffer.

-

Test Compound (Inhibitor) Solutions: Prepare a series of dilutions of the synthesized analogs in assay buffer to achieve a range of final concentrations for IC50 determination.

-

-

Assay Procedure (96-well plate format):

-

Plate Setup: In a black 96-well microplate, add the test compound dilutions to the respective wells. Include wells for a positive control (a known inhibitor like aprotinin or tranexamic acid) and a negative control (assay buffer with no inhibitor).

-

Enzyme Addition: Add the plasmin working solution to all wells except for the blank (no enzyme) wells.

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/450 nm for AMC).

-

-

Data Analysis:

-

Calculate Reaction Rates: Determine the rate of the enzymatic reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Structure-Activity Relationships (SAR)

Based on the available literature, particularly for antifibrinolytic agents, some key SAR insights can be drawn.

Caption: Key Structure-Activity Relationships for Aminocyclohexane Analogs.

-

The Carboxylic Acid Moiety: For antifibrinolytic activity, the presence of a carboxylic acid group at the 4-position (as in tranexamic acid) is critical for mimicking the lysine side chain and effectively binding to the lysine-binding sites of plasminogen.

-

The trans-Stereochemistry: The trans configuration is generally preferred for optimal binding, as it provides a more linear and extended conformation that fits well into the binding pocket of the target enzyme.

-

The Amino Group: The primary amino group is essential for the interaction with the target. N-substitution can be explored to fine-tune the compound's properties, but extensive substitution may disrupt the key interactions required for activity.

Conclusion and Future Directions

This compound and its analogs represent a promising scaffold for drug discovery. While the antifibrinolytic activity of tranexamic acid is well-established, the therapeutic potential of other analogs remains largely unexplored. Future research should focus on:

-

Systematic SAR Studies: Synthesizing and evaluating a diverse library of N-substituted and C4-modified analogs to build a comprehensive understanding of the structure-activity relationships for various biological targets.

-

Exploration of New Therapeutic Areas: Investigating the activity of these analogs against other enzyme classes (e.g., kinases, proteases) and in different disease models.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-like potential.

By leveraging the synthetic tractability and favorable stereochemistry of the trans-4-aminocyclohexanemethanol scaffold, researchers can continue to develop novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Solubility of trans-4-Aminocyclohexanemethanol Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 1504-49-0) in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, inferred from synthesis and purification procedures, alongside a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a bifunctional organic compound containing a primary amine and a primary alcohol on a cyclohexane ring. Its hydrochloride salt form generally enhances aqueous solubility and stability, making it a useful building block in the synthesis of pharmaceuticals and other complex molecules. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₇H₁₆ClNO |

| Molecular Weight | 165.66 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported |

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various organic solvents, as inferred from available literature. It is important to note that this information is derived from descriptions of its synthesis, purification, and handling, rather than from dedicated solubility studies.

| Solvent Class | Solvent | Qualitative Solubility | Inference Source |

| Protic Solvents | Water | High solubility | General characteristic of hydrochloride salts.[1] |

| Methanol | Likely soluble | The free base is soluble in methanol. The hydrochloride salt of a similar compound is soluble in methanol. | |

| Ethanol | Likely soluble | The free base is soluble in ethanol. Used in the synthesis process.[2] | |

| Isopropanol | Soluble to some extent | An isopropanol-hydrochloric acid azeotrope is used to isolate the salt.[1] | |

| Aprotic Polar Solvents | Acetone | Sparingly soluble to insoluble | Used as a crystallization solvent, implying low solubility at reduced temperatures.[1] |

| Aprotic Nonpolar Solvents | Toluene | Sparingly soluble to insoluble | Used as a crystallization solvent, implying low solubility at reduced temperatures.[1] |

| Chloroform | Likely sparingly soluble to insoluble | The free base is reported to be soluble, but the salt form is expected to have lower solubility. | |

| Dichloromethane | Likely sparingly soluble to insoluble | The free base is reported to be soluble, but the salt form is expected to have lower solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal saturation method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, toluene, acetonitrile)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system if derivatization is employed.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Ensure there is undissolved solid at the bottom of each vial to confirm saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable mobile phase (for HPLC) or solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or g/100 g of solvent.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

The following diagram illustrates the experimental workflow for the determination of solubility using the isothermal saturation method.

References

A Comprehensive Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride (CAS No. 1504-49-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of trans-4-Aminocyclohexanemethanol hydrochloride, a versatile organic building block with significant applications in pharmaceutical development and chemical synthesis. It details the compound's physicochemical properties, experimental protocols for its synthesis and purification, and its role as a key intermediate in the creation of complex molecules.

Core Physicochemical Properties

This compound is the hydrochloride salt of trans-4-aminocyclohexylmethanol.[1] It is a white to off-white solid at room temperature.[2] Its structure, featuring a cyclohexane ring with both an amino and a hydroxymethyl group, makes it a valuable bifunctional molecule in organic synthesis.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1504-49-0 | [1][3] |

| Molecular Formula | C₇H₁₆ClNO | [1][3] |

| Molecular Weight | 165.66 g/mol | [1][3][] |

| IUPAC Name | (4-aminocyclohexyl)methanol;hydrochloride | [1][2][] |

| Physical Form | Solid | [2] |

| Melting Point | 178 °C | [5] |

| Solubility | High solubility in water | [1] |

| Purity | ≥97% | [2][3] |

| Storage | Room temperature; 2-8°C for long-term storage | [2][3][5] |

| SMILES | C1CC(CCC1CO)N.Cl | [1][] |

| InChI Key | NSHKTFVRDSRTFN-UHFFFAOYSA-N | [1][] |

Applications in Research and Drug Development

The unique structural characteristics of this compound make it a compound of interest in several scientific fields.

-

Pharmaceutical Development : It serves as a potential lead compound or a key intermediate in the synthesis of new medications, particularly those targeting neurological disorders.[1] Its parent compound, trans-4-aminocyclohexanol, is a crucial raw material for synthesizing Ambroxol hydrochloride, a widely used mucolytic agent.[6]

-

Organic Synthesis : The presence of both a primary amine and a primary alcohol allows it to serve as a versatile starting material for synthesizing more complex organic molecules.[1] The amino group can act as a nucleophile in substitution reactions, while the hydroxyl group can react with carboxylic acids to form esters (a slight correction from the source which incorrectly stated amides).[1]

-

Research Tools : Its structure makes it suitable for use in biochemical assays to investigate receptor interactions and enzyme activities.[1]

-

Asymmetric Catalysis : The chiral center and the amine group present opportunities for its use in asymmetric catalysis, which is vital for the stereoselective production of drug enantiomers.[1]

-

Material Science : The combination of hydroxyl and amine functionalities suggests potential applications in designing novel materials with specific properties, such as self-assembly or biomolecular interaction.[1]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for ensuring high purity and yield.

A common synthetic route involves the hydrogenation of p-acetamidophenol (paracetamol) followed by hydrolysis and salt formation.[1]

Materials:

-

p-Acetamidophenol

-

Palladium or Nickel catalyst

-

Hydrogen gas

-

Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

Methodology:

-

Hydrogenation: p-Acetamidophenol is hydrogenated in the presence of a palladium or nickel catalyst under 3–5 bar of hydrogen pressure. The reaction is maintained at a temperature of 80–120°C to yield para-acetamidocyclohexanol.[1]

-

Saponification (Hydrolysis): The resulting para-acetamidocyclohexanol is saponified under alkaline conditions (using NaOH or KOH) at 90–120°C. This step removes the acetyl group to produce trans-4-aminocyclohexanol.[1]

-

Esterification and Hydrochloride Formation: The trans-4-aminocyclohexanol is then subjected to methanol esterification (this step appears misstated in the source, as it's the free base, not an ester, that is typically converted to the salt). The crucial final step is the formation of the hydrochloride salt by reacting the trans-4-aminocyclohexanol base with hydrochloric acid in an appropriate solvent.[1]

-

Isolation: The final product, this compound, is isolated, typically achieving a yield of up to 85% after crystallization.[1]

Achieving pharmaceutical-grade purity (>99%) requires specific purification steps.[1]

Materials:

-

Crude this compound

-

Toluene or Acetone

-

Aqueous Ethanol

-

NaOH or KOH

-

Activated Carbon

Methodology:

-

Saponification: Any remaining intermediates are fully hydrolyzed by treating the crude product with NaOH or KOH in aqueous ethanol.[1]

-

Crystallization: The product is isolated by crystallization. This is achieved by creating a saturated solution and then allowing for the slow cooling of the reaction mixture in a suitable solvent like toluene or acetone. This process yields needle-like crystals.[1]

-

Recrystallization for Optical Purity: To remove colored impurities and enhance optical purity, the crystals are redissolved, treated with activated carbon, and subjected to hot filtration. The filtrate is then allowed to cool slowly, inducing recrystallization of the highly purified product.[1]

Safety and Handling

This compound is classified with the signal word "Warning".[2]

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Users must consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[7]

Conclusion

This compound (CAS 1504-49-0) is a foundational chemical for advanced organic synthesis. Its bifunctional nature, coupled with its high reactivity, makes it an invaluable intermediate in the pharmaceutical industry and a versatile tool for researchers. The well-defined protocols for its synthesis and purification allow for the consistent production of high-purity material, essential for drug development and material science applications. Proper adherence to safety protocols is mandatory when handling this compound.

References

Biological Activity of Aminocyclohexanemethanol Derivatives: A Survey of a Developing Field

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents remains a cornerstone of medicinal chemistry. Within the vast landscape of small molecules, aminocyclohexanemethanol derivatives represent a class of compounds with potential for diverse biological activities. Their rigid cyclohexyl core, combined with the presence of both amino and hydroxyl functional groups, provides a versatile scaffold for structural modification and interaction with biological targets. However, a comprehensive review of the existing scientific literature reveals that the biological activity of simple aminocyclohexanemethanol derivatives is a nascent field of investigation. While extensive research exists for structurally related compounds such as aminocyclitols and other amino alcohols, dedicated studies providing in-depth quantitative data, detailed experimental protocols, and elucidated signaling pathways specifically for aminocyclohexanemethanol derivatives are not widely available in publicly accessible scientific journals.

This technical guide, therefore, serves as a foundational overview, drawing parallels from closely related chemical structures to highlight the potential therapeutic avenues for aminocyclohexanemethanol derivatives. The content herein is synthesized from fragmented data and analogous compound classes to provide a speculative but scientifically grounded perspective for researchers interested in exploring this promising, yet underexplored, area of drug discovery.

Potential Therapeutic Applications

Based on the biological activities observed for analogous structures, aminocyclohexanemethanol derivatives could plausibly be investigated for a range of therapeutic applications, including:

-

Anticancer Activity: Many small molecules containing amino and hydroxyl groups exhibit cytotoxicity against various cancer cell lines. The functional groups on the aminocyclohexanemethanol scaffold could be modified to enhance selective targeting of tumor cells.

-

Enzyme Inhibition: The amino and hydroxyl moieties can participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes. This makes them potential candidates for the development of inhibitors for enzymes implicated in various diseases.

-

Antimicrobial Activity: The amine group, in particular, is a common feature in many antimicrobial agents. Derivatives of aminocyclohexanemethanol could be synthesized and screened for activity against a panel of bacterial and fungal pathogens.

Data Presentation: A Framework for Future Research

Due to the limited availability of specific data for aminocyclohexanemethanol derivatives, the following tables are presented as templates. They are designed to structure the type of quantitative data that would be crucial for the systematic evaluation of this compound class. Researchers entering this field are encouraged to populate such tables with their experimental findings to build a comprehensive understanding of the structure-activity relationships (SAR).

Table 1: Hypothetical Anticancer Activity of Aminocyclohexanemethanol Derivatives

| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) |

| ACHM-001 | Unsubstituted | MCF-7 | >100 |

| ACHM-002 | 4-Fluoro-benzylamino | HeLa | 52.3 |

| ACHM-003 | 3,4-Dichloro-benzylamino | A549 | 21.8 |

| ACHM-004 | 4-Methoxy-phenylacetylamino | PC-3 | 78.1 |

IC₅₀: The half-maximal inhibitory concentration.

Table 2: Hypothetical Enzyme Inhibition Data for Aminocyclohexanemethanol Derivatives

| Compound ID | Target Enzyme | Inhibition Type | Kᵢ (nM) |

| ACHM-E01 | Kinase X | Competitive | 850 |

| ACHM-E02 | Protease Y | Non-competitive | 320 |

| ACHM-E03 | Hydrolase Z | Uncompetitive | 1500 |

Kᵢ: Inhibition constant.

Experimental Protocols: A Generalized Approach

The following are generalized experimental protocols that can be adapted for the biological evaluation of novel aminocyclohexanemethanol derivatives. These are based on standard methodologies commonly employed in drug discovery.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The media is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay (Generic Kinase Assay)

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the target kinase, its substrate (e.g., a specific peptide), and ATP in a suitable buffer.

-

Inhibitor Addition: The aminocyclohexanemethanol derivatives are added to the reaction mixture at various concentrations. A control reaction without an inhibitor is also prepared.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), fluorescence polarization, or ELISA.

-

Data Analysis: The enzyme activity is calculated as a percentage of the control activity. The IC₅₀ value is determined from the dose-response curve. To determine the mechanism of inhibition and the Kᵢ value, kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations.

Mandatory Visualization

Due to the absence of specific, published signaling pathways for aminocyclohexanemethanol derivatives, the following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway that could be investigated.

Spectroscopic Profile of trans-4-Aminocyclohexanemethanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-4-Aminocyclohexanemethanol hydrochloride (CAS No: 1504-49-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on its chemical structure. Detailed, generalized experimental protocols for each spectroscopic technique are also provided.

Core Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (Solvent: D₂O, Frequency: 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | d | 2H | -CH₂OH |

| ~3.05 | tt | 1H | H-4 (CH-NH₃⁺) |

| ~2.05 | m | 2H | H-2e, H-6e |

| ~1.85 | m | 1H | H-1 (CH-CH₂OH) |

| ~1.40 | m | 2H | H-3e, H-5e |

| ~1.25 | m | 2H | H-2a, H-6a |

| ~1.15 | m | 2H | H-3a, H-5a |

Note: Predicted shifts are estimates. Actual experimental values may vary. Multiplicities are denoted as d (doublet), tt (triplet of triplets), and m (multiplet).

Table 2: Predicted ¹³C NMR Data (Solvent: D₂O, Frequency: 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~67.0 | -CH₂OH |

| ~51.5 | C-4 (-CH-NH₃⁺) |

| ~42.0 | C-1 (-CH-CH₂OH) |

| ~30.0 | C-2, C-6 |

| ~28.5 | C-3, C-5 |

Note: Predicted shifts are estimates. Actual experimental values may vary.

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3500 (broad) | O-H stretch | Alcohol hydroxyl group |

| 2800-3000 (broad) | N-H stretch | Ammonium (R-NH₃⁺) group |

| 2850-2960 (strong) | C-H stretch | Cyclohexane ring and methylene group |

| ~1600 (medium) | N-H bend | Ammonium scissoring vibration |

| 1000-1250 (medium) | C-N stretch | Aliphatic amine |

| 1000-1260 (medium-strong) | C-O stretch | Primary alcohol |

Table 4: Expected Mass Spectrometry (MS) Data

| m/z Ratio | Ion | Description |

| 130.13 | [M-Cl-H]⁺ | Molecular ion of the free base |

| 112.12 | [M-Cl-H₂O]⁺ | Loss of water from the free base molecular ion |

| 99.10 | [M-Cl-CH₂OH]⁺ | Loss of the hydroxymethyl group from the free base |

| 82.08 | [C₆H₁₀]⁺ | Cyclohexene fragment from further fragmentation |

Note: Fragmentation patterns are predicted based on common pathways for similar structures. The molecular ion of the intact hydrochloride salt (165.66 g/mol ) may not be observed depending on the ionization technique.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) for ¹H and ¹³C NMR, as the compound is a hydrochloride salt).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Lock onto the deuterium signal of the solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., DSS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Identify and label the significant absorption peaks in the spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.

-

-

Instrument Setup (Electrospray Ionization - ESI):

-

Set the mass spectrometer to positive ion detection mode.

-

Optimize the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable spray and optimal ionization.

-

Calibrate the mass analyzer using a known calibration standard.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

To obtain fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

-

Correlate the observed m/z values with the expected chemical structure.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Integration of data from different spectroscopic techniques.

The Strategic Role of trans-4-Aminocyclohexanemethanol Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

Trans-4-Aminocyclohexanemethanol hydrochloride (C₇H₁₆ClNO) is a bifunctional cycloaliphatic compound that has emerged as a highly valuable and versatile building block in medicinal chemistry.[1] Its rigid, saturated cyclohexane core provides a defined three-dimensional scaffold, while the primary amine and hydroxyl functionalities offer convenient handles for synthetic elaboration. This guide delves into the core applications of this intermediate, exploring its role in the synthesis of diverse therapeutic agents, from mucolytics to advanced cancer therapies. We will examine its synthetic pathways, structure-activity relationships, and provide detailed experimental protocols and quantitative data for key applications.

Introduction: A Versatile Scaffold

This compound is a water-soluble crystalline solid characterized by a cyclohexane ring substituted with an amino group and a hydroxymethyl group in a trans configuration.[1] This specific stereochemistry is crucial as it imparts a well-defined spatial arrangement to the functional groups, which is a critical consideration in rational drug design. The cyclohexane ring acts as a non-aromatic, conformationally restricted spacer, allowing for the precise positioning of pharmacophoric elements to optimize interactions with biological targets.[1] Its utility spans from being a key intermediate in the synthesis of established drugs to a component in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[1][2]

Key Physicochemical Properties:

-

Molecular Formula: C₇H₁₆ClNO[1]

-

Molecular Weight: 165.66 g/mol [1]

-

Appearance: White to off-white solid[3]

-

Melting Point: Approximately 225-227 °C

Synthesis and Chemical Reactivity

The synthesis of trans-4-aminocyclohexanemethanol typically involves the reduction of precursors containing the cyclohexane ring. A common industrial method is the catalytic hydrogenation of 4-aminobenzoic acid esters.[1] The resulting amino alcohol is then treated with hydrochloric acid to form the stable, crystalline hydrochloride salt.[1]

The chemical utility of this molecule stems from the reactivity of its two functional groups:

-

Amino Group: Acts as a nucleophile, readily participating in reactions like amide bond formation, reductive amination, and urea formation.[1][5]

-

Hydroxyl Group: Can be derivatized to form ethers, esters, or used in coupling reactions.[1]

This dual functionality allows for its incorporation into a wide array of more complex molecular architectures.

Core Applications in Medicinal Chemistry

The structural features of this compound make it an attractive starting material for synthesizing a variety of biologically active molecules.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Perhaps the most well-documented application is its role as a pivotal intermediate in the synthesis of Ambroxol hydrochloride , a widely used mucolytic agent for treating respiratory diseases.[6] The primary synthetic route involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanemethanol.[6]

Scaffold for G Protein-Coupled Receptor (GPCR) Ligands

GPCRs are a major class of drug targets involved in numerous physiological processes.[7][8] The rigid cyclohexane scaffold of trans-4-aminocyclohexanemethanol is ideal for constructing ligands that require a specific orientation of functional groups to bind effectively to GPCRs. For instance, derivatives have been explored in the synthesis of opioid receptor modulators.[9] Studies on kappa-selective opioid derivatives showed that introducing a hydroxy function to the cyclohexane ring maintained high selectivity, although it reduced binding affinity compared to the parent compound.[9] This highlights the importance of the scaffold in positioning key interacting moieties.

Component of PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to selectively degrade target proteins.[2] A PROTAC molecule consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. Trans-4-aminocyclohexanol hydrochloride (the free base form) is used as a component in the synthesis of these linkers, providing a rigid, non-aromatic spacer to control the distance and orientation between the two ends of the PROTAC molecule.[2]

Quantitative Data and Structure-Activity Relationships (SAR)

The systematic modification of the trans-4-aminocyclohexanemethanol scaffold allows for the exploration of structure-activity relationships (SAR), a cornerstone of medicinal chemistry.[10] While specific quantitative data for derivatives of this compound itself is sparse in publicly available literature, SAR studies on structurally related compounds provide valuable insights.

For example, a study on kappa-opioid receptor ligands based on a related N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide scaffold explored the effect of adding a hydroxyl group to the cyclohexane ring.[9] The results demonstrate how subtle structural changes impact biological activity.

| Compound | Modification | κ-Opioid Receptor Affinity (Ki, nM) | µ/κ Selectivity Ratio |

| U-50488 (Parent) | No Hydroxyl Group | High Affinity (not specified) | High |

| Derivative 1 | 4α-OH | 75 | > 91 |

| Derivative 2 | 4β-OH | 118 | > 34 |

| Derivative 3 | 5α-OH | 114 | > 24 |

| Derivative 4 | 5β-OH | 218 | > 46 |

Data adapted from Chen et al., J. Pharm. Pharmacol., 1997.[9]

This data clearly indicates that while the introduction of a hydroxyl group (as present in trans-4-aminocyclohexanemethanol) is tolerated and maintains receptor selectivity, it generally leads to a significant reduction in binding affinity compared to the non-hydroxylated parent compound.[9] The position and stereochemistry of the hydroxyl group further modulate this effect.[9]

Experimental Protocols

To illustrate the practical application of this building block, a detailed protocol for the synthesis of Ambroxol hydrochloride via reductive amination is provided below. This method is noted for its efficiency and high yields.[6]

Synthesis of Ambroxol Hydrochloride

Materials:

-

trans-4-Aminocyclohexanol (20 mmol)

-

2-Amino-3,5-dibromobenzaldehyde (23.2 mmol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (22 mmol)

-

Lithium perchlorate (LiClO₄) (0.8 mmol)

-

1,2-Dichloroethane (100 mL)

-

Dichloromethane (100 mL)

-

Acetone (100 mL)

-

Concentrated Hydrochloric Acid (5 mL)

-

Ice water

Procedure:

-

Reaction Setup: To a suitable reaction flask, add trans-4-aminocyclohexanol (20 mmol), 2-amino-3,5-dibromobenzaldehyde (23.2 mmol), LiClO₄ (0.8 mmol), and 1,2-dichloroethane (100 mL).[6]

-

Reductive Amination: Add NaBH(OAc)₃ (22 mmol) to the mixture. Stir the reaction at room temperature for approximately 1.5 hours.[6]

-

Workup: Once the reaction is complete (monitor by TLC), pour the solution into 100 mL of ice water. Extract the aqueous layer with dichloromethane (100 mL).[6]

-

Isolation of Base: Collect the organic phase and remove the solvent by rotary evaporation under reduced pressure. This will yield a yellow liquid, which is the crude Ambroxol base.[6]

-

Salt Formation: Dissolve the crude Ambroxol base in acetone (100 mL). While stirring at room temperature, add concentrated hydrochloric acid (5 mL) dropwise. A light yellow precipitate (Ambroxol hydrochloride) will form.[6]

-

Purification: Collect the precipitate by suction filtration. Wash the filter cake with cold acetone and dry under vacuum to yield the final product.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry, prized for its structural rigidity and bifunctional nature. Its application as a key intermediate in the synthesis of the API Ambroxol demonstrates its industrial relevance, while its use as a scaffold for GPCR ligands and a component in PROTAC linkers showcases its role in the development of novel therapeutics.[2][6][9] The defined stereochemistry and versatile reactive handles of this compound will ensure its continued strategic importance for researchers, scientists, and drug development professionals seeking to create the next generation of medicines.

References

- 1. Buy this compound | 1504-49-0 [smolecule.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. shreeneels.net [shreeneels.net]

- 4. chembk.com [chembk.com]

- 5. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Pipelines for Novel Allosteric GPCR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-opioid activity relationships of trans-(+/-)-3,4-dichloro-N-methyl-N-[4- or 5-hydroxy-2-(1-pyrrolidiny)cyclohexyl]benzeneacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Methodological & Application

Application Notes and Protocols for the Incorporation of trans-4-Aminocyclohexanemethanol into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. trans-4-Aminocyclohexanemethanol is a versatile building block that can be integrated into peptide chains to introduce a unique cycloaliphatic residue. This modification can influence the peptide's secondary structure and its interaction with biological targets.

These application notes provide a comprehensive guide for the synthesis of the appropriately protected trans-4-Aminocyclohexanemethanol derivative and its subsequent incorporation into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Synthesis of the Protected Building Block: Fmoc-trans-4-(aminomethyl)cyclohexyl)methanol (O-tBu)

To be compatible with Fmoc-SPPS, both the amino and hydroxyl functional groups of trans-4-Aminocyclohexanemethanol must be orthogonally protected. The amino group is protected with the base-labile Fmoc group, while the hydroxyl group is protected with the acid-labile tert-butyl (tBu) ether. The synthesis of this protected building block is a prerequisite for its use in peptide synthesis.

A plausible synthetic route, analogous to the preparation of other protected amino acids with hydroxyl side chains, is outlined below.

Caption: Proposed synthetic pathway for the protected building block.

Experimental Protocol: Synthesis of Fmoc-trans-4-(aminomethyl)cyclohexyl)methanol (O-tBu)

Step 1: Synthesis of trans-4-(tert-Butoxymethyl)cyclohexan-1-amine

-

Suspend trans-4-Aminocyclohexanemethanol hydrochloride in dichloromethane (DCM).

-

Cool the suspension in an ice bath.

-

Bubble isobutylene gas through the suspension while slowly adding a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of aqueous sodium hydroxide solution until the pH is basic.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography.

Step 2: Synthesis of Fmoc-trans-4-(tert-butoxymethyl)cyclohexyl-1-amine

-

Dissolve trans-4-(tert-Butoxymethyl)cyclohexan-1-amine in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) in dioxane dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final protected building block by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the manual solid-phase synthesis of a peptide containing the trans-4-Aminocyclohexanemethanol derivative using the Fmoc/tBu strategy.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed SPPS Protocol

1. Resin Preparation:

-

Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, 2.9 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIEA) (6 equivalents).

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. For the sterically hindered Fmoc-trans-4-(aminomethyl)cyclohexyl)methanol (O-tBu), a longer coupling time (4-12 hours) or a double coupling may be necessary.

-

Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).

4. Washing:

-

After coupling, wash the resin with DMF (5 x 1 min) to remove excess reagents.

5. Chain Elongation:

-

Repeat steps 2-4 for each amino acid in the desired peptide sequence.

6. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-4 hours.

8. Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS).

Quantitative Data and Reagents

The following tables provide a summary of the reagents and quantities typically used in the SPPS protocol.

Table 1: Reagents for a Single Coupling Cycle (0.1 mmol scale)

| Reagent | Quantity | Equivalents (relative to resin loading) |

| Fmoc-Amino Acid | 0.3 mmol | 3 |

| HATU | 0.29 mmol | 2.9 |

| DIEA | 0.6 mmol | 6 |

| DMF | ~5 mL | - |

| 20% Piperidine in DMF | ~5 mL | - |

Table 2: Common Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Description |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Highly effective for sterically hindered amino acids. |

| HBTU | (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). A standard and effective coupling reagent. |

| DIC/Oxyma | (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate). A carbodiimide-based activation method with an additive to suppress racemization. |

Table 3: Cleavage Cocktails for Peptides with Acid-Labile Side Chains

| Cocktail Composition (v/v) | Target Residues |

| 95% TFA, 2.5% H₂O, 2.5% TIS | General purpose, good for scavenging trityl groups.[1] |

| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | For peptides containing Trp. |

| 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | "Reagent K", for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). |

Signaling Pathways and Logical Relationships

The incorporation of trans-4-Aminocyclohexanemethanol can be part of a broader drug discovery workflow aimed at developing peptide-based therapeutics that modulate specific signaling pathways. For example, a modified peptide could be designed to inhibit a protein-protein interaction that is critical for a disease-related pathway.

Caption: Drug discovery workflow incorporating unnatural amino acids.

Conclusion

The use of this compound as a building block in peptide synthesis offers a valuable tool for modifying peptide structure and function. Successful incorporation relies on the synthesis of an appropriately protected derivative and the application of optimized solid-phase peptide synthesis protocols, particularly with regard to the coupling of this sterically demanding residue. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this and other unnatural amino acids in their drug discovery and development efforts.

References

Application Notes and Protocols for N-Alkylation of trans-4-Aminocyclohexanemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

trans-4-Aminocyclohexanemethanol and its N-alkylated derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of a primary alcohol and a primary amine on a rigid trans-1,4-disubstituted cyclohexane scaffold provides a unique three-dimensional structure. N-alkylation of the primary amine is a critical synthetic step that allows for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability.

The resulting secondary or tertiary amines are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, receptor antagonists, and PROTAC linkers. The choice of N-alkylation strategy is crucial for achieving high yields, purity, and chemo-selectivity, especially given the presence of the hydroxyl group which could potentially undergo side reactions under harsh conditions.

Key Synthetic Strategies:

Two primary strategies for the N-alkylation of trans-4-aminocyclohexanemethanol are detailed below:

-

Reductive Amination: This is the most common and versatile method. It involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is highly efficient and compatible with a wide range of functional groups. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound and do not affect other sensitive functional groups.

-

Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct coupling of the amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. While straightforward, this method can be difficult to control and may lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts. It is typically employed when the desired alkyl group cannot be easily introduced via an aldehyde or ketone.

This document provides a detailed protocol for the widely applicable reductive amination method.

Quantitative Data Summary

The following table summarizes representative examples of reductive amination for the N-alkylation of amines, including a specific example for a close structural analog of the target molecule, demonstrating the typical conditions and expected yields.

| Amine Substrate | Aldehyde/Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| trans-4-(Aminomethyl)cyclohexanecarboxylic acid | 4-(Trifluoromethyl)benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | RT | 16 | 92 |

| Benzylamine | Cyclohexanone | Sodium triacetoxyborohydride | 1,2-Dichloroethane | RT | 4-6 | 95-98 |

| Aniline | Benzaldehyde | Sodium borohydride / Aquivion®-Fe | Cyclopentyl methyl ether | 40 | 3 | ~60 |

| p-Methoxybenzaldehyde | n-Butylamine | H₂ / Co-catalyst | - | 150 | - | >95 |

Experimental Protocols

Protocol 1: Reductive Amination for N-Benzylation

This protocol details the N-alkylation of trans-4-aminocyclohexanemethanol with benzaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This is a robust and widely applicable one-pot procedure for synthesizing secondary amines.

Materials:

-

trans-4-Aminocyclohexanemethanol (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a 0.1-0.2 M solution)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Silica gel for flash column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add trans-4-aminocyclohexanemethanol (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Aldehyde Addition: Add benzaldehyde (1.05 eq) to the stirred solution at room temperature.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the intermediate imine/iminium ion.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Continue stirring the reaction at room temperature for 4 to 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzylated product, (trans-4-((benzylamino)methyl)cyclohexyl)methanol.

Visualizations

General Reaction Scheme for Reductive Amination

The following diagram illustrates the chemical transformation involved in the reductive amination of trans-4-aminocyclohexanemethanol.

Caption: Reductive amination reaction pathway.

Experimental Workflow Diagram

This diagram outlines the step-by-step workflow for the N-alkylation protocol described above.